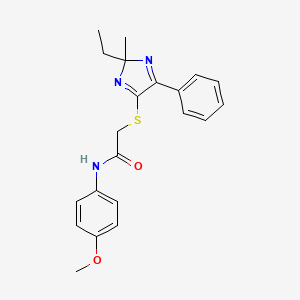![molecular formula C12H19N3 B2838085 N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine CAS No. 1153045-91-0](/img/structure/B2838085.png)
N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. However, one of the limitations of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine. One potential direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Another potential direction is the study of the effects of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine in combination with other drugs for the treatment of various diseases. Finally, the study of the long-term effects of N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine in animal models and clinical trials is also an important future direction.
Conclusion:
In conclusion, N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and long-term effects of this compound.
Méthodes De Synthèse
N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can be synthesized using various methods. One of the most common methods involves the reaction between 1-ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid and cyclohex-3-en-1-ylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as ammonia or methylamine to yield N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine.
Applications De Recherche Scientifique
N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-1-ethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-4,9-11,13H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXPQARPQFKTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NCC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)



![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)




